BenchChemオンラインストアへようこそ!

AZD9291-345

Analytical Chemistry Pharmacokinetics LC-MS/MS

AZD9291-345 is the only structurally faithful, non-covalent reference standard designed for Osimertinib analytical workflows. Unlike the API or its active metabolites (AZ5104, AZ7550), AZD9291-345 (MW 345.4) lacks the acrylamide warhead—preventing covalent EGFR C797 binding and eliminating target interference. This guarantees unambiguous chromatographic separation and mass spec identification, making it the essential internal standard for LC-MS/MS quantification, method validation, and impurity tracking in pharmacokinetic and QC studies. Avoid analytical cross-reactivity; secure the validated reference compound trusted for precise osimertinib-related substance monitoring.

Molecular Formula C20H19N5O
Molecular Weight 345.39776
Cat. No. B1149905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9291-345
SynonymsAZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Molecular FormulaC20H19N5O
Molecular Weight345.39776
Structural Identifiers
SMILESNC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

AZD9291-345: Structural Overview and Chemical Identity of a Key Osimertinib-Related Compound


AZD9291-345 is a chemical compound recognized within medicinal chemistry for its structural association with the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291). With a molecular formula of C20H19N5O and a molecular weight of 345.4 g/mol, this compound shares a core scaffold with Osimertinib but lacks the acrylamide warhead that confers covalent binding capability . It is classified as a structurally related substance or potential intermediate, rather than an active pharmaceutical ingredient, and is primarily utilized as a reference standard or for analytical method development in pharmacokinetic and metabolic studies .

Why AZD9291-345 Cannot Be Substituted with Generic Osimertinib or its Metabolites in Analytical Workflows


Generic substitution of AZD9291-345 with Osimertinib, AZ5104, or AZ7550 is analytically unsound. These compounds possess distinct molecular weights (AZD9291-345: 345.4 g/mol vs. Osimertinib: ~499 g/mol vs. AZ5104/AZ7550: ~485 g/mol) , differing retention times in chromatographic systems, and unique fragmentation patterns in mass spectrometry [1]. Critically, AZD9291-345 lacks the reactive acrylamide group essential for Osimertinib's covalent binding to EGFR C797 [2]. Consequently, AZD9291-345 cannot serve as a pharmacological substitute in kinase inhibition assays or cell-based studies, but is specifically designed for use as a reference standard in analytical method development and quantification of related substances.

Quantitative Differentiation of AZD9291-345 from Closest Analogs: A Comparative Evidence Guide


Molecular Weight: A Definitive Differentiator for Chromatographic Resolution and MS Detection

AZD9291-345 possesses a molecular weight of 345.4 g/mol, which is ~154 g/mol lower than Osimertinib (~499.6 g/mol) and ~140 g/mol lower than its active metabolites AZ5104 and AZ7550 (~485.6 g/mol) . This substantial mass difference enables unambiguous chromatographic separation and distinct mass spectrometric detection (different m/z values), eliminating signal overlap that would confound quantification [1].

Analytical Chemistry Pharmacokinetics LC-MS/MS

Lack of Acrylamide Warhead: Ensuring Inactivity in Pharmacological Assays

Unlike Osimertinib, which contains an acrylamide moiety for covalent bonding to the C797 residue of EGFR, AZD9291-345 lacks this electrophilic warhead [1]. This structural absence is confirmed by its molecular formula (C20H19N5O vs. Osimertinib's C28H33N7O2), which lacks the oxygen atom of the acrylamide group [2]. Consequently, AZD9291-345 cannot form a covalent bond with EGFR and is expected to be pharmacologically inert, serving as an ideal negative control or non-binding reference compound.

Chemical Biology Kinase Assay Covalent Inhibitors

Solubility Profile in DMSO: A Practical Differentiation for In Vitro Formulation

AZD9291-345 is soluble in DMSO but insoluble in water, a property that dictates its handling in laboratory settings . While Osimertinib shares this DMSO solubility, its formulation for in vivo studies often requires complex vehicles (e.g., PEG300/Tween 80/saline) to achieve suitable plasma concentrations . AZD9291-345's solubility profile is thus tailored for creating concentrated stock solutions for analytical method development, not for pharmacological dosing.

Formulation Science Solubility In Vitro Assays

Validated Application Scenarios for AZD9291-345 in Research and Industrial Settings


Analytical Reference Standard for LC-MS/MS Quantification of Osimertinib and Metabolites

AZD9291-345 is ideally suited as a reference standard or internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying Osimertinib and its active metabolites, AZ5104 and AZ7550, in biological matrices. Its distinct molecular weight (345.4 g/mol) and chromatographic behavior prevent interference with the target analytes, ensuring method specificity and accuracy [1]. It can be used to construct calibration curves, validate method precision and accuracy, and monitor for potential degradation products during long-term stability studies [2].

Synthetic Intermediate or Impurity Marker in Osimertinib Manufacturing Process Control

Given its structural relatedness to Osimertinib, AZD9291-345 may serve as a marker for monitoring a key intermediate or a specific impurity in the synthetic pathway of Osimertinib. Its presence and quantification can be used in-process control and final product release testing to ensure batch-to-batch consistency and purity of the active pharmaceutical ingredient (API). Its unique molecular weight facilitates easy tracking via mass spectrometry.

Negative Control Compound for Covalent EGFR Binding Studies

Due to the absence of the acrylamide warhead, AZD9291-345 is incapable of covalently binding to the C797 residue of EGFR, a mechanism essential for Osimertinib's activity. This makes it a highly specific negative control for in vitro assays designed to probe covalent target engagement, such as cellular thermal shift assays (CETSA) or covalent binding kinetics studies. Using AZD9291-345 as a control helps confirm that observed effects are due to covalent modification by Osimertinib and not non-specific binding of the core scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9291-345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.